

# An In-depth Technical Guide to Ganciclovir (DHPG)

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Compound of Interest		
Compound Name:	Dpgbg	
Cat. No.:	B1235079	Get Quote

Disclaimer: Based on initial research, it is highly probable that the user's query for "**Dpgbg** compound" was a typographical error. The following technical guide is focused on DHPG (9-(1,3-dihydroxy-2-propoxymethyl)guanine), the well-established antiviral drug commonly known as Ganciclovir, which is the likely intended subject.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of Ganciclovir's discovery, mechanism of action, synthesis, and key technical data.

### **Discovery and Origin**

Ganciclovir is a synthetic nucleoside analog of 2'-deoxyguanosine. It was first synthesized in the late 1970s, spurred by the success of acyclovir, with the objective of developing a more potent therapeutic agent against members of the herpesvirus family, particularly human cytomegalovirus (CMV). The groundbreaking work on Ganciclovir led to its patenting in 1980 and its subsequent approval for medical use in 1988.[1]

The clinical development of Ganciclovir was notable for its unusual trajectory. The drug demonstrated such clear and profound efficacy in treating sight-threatening CMV retinitis in patients with AIDS that conducting traditional placebo-controlled trials was considered ethically untenable.[2] This led to a unique situation where the developing pharmaceutical company provided the drug free of charge for five years under compassionate use guidelines, even before its formal market approval.[2]



### **Mechanism of Action**

Ganciclovir is a prodrug, meaning it is administered in an inactive form and must be metabolically activated within the body to exert its antiviral effect. Its mechanism is highly selective for virus-infected cells.

### **Activation Pathway**

The activation of Ganciclovir is a multi-step process involving phosphorylation, which is initiated by a viral-specific enzyme.

- Monophosphorylation: In cells infected with CMV, the viral phosphotransferase UL97
  catalyzes the initial phosphorylation of Ganciclovir to Ganciclovir monophosphate. This is the
  key step conferring the drug's selectivity, as this enzyme is not present in uninfected host
  cells.[3][4]
- Diphosphorylation: Cellular guanylate kinase then converts the monophosphate form to Ganciclovir diphosphate.[1][5]
- Triphosphorylation: Finally, other cellular kinases, such as phosphoglycerate kinase, add the third phosphate group to form the active Ganciclovir triphosphate.[1][5]

Once activated, Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[3] The incorporation of Ganciclovir triphosphate into the growing viral DNA chain results in the termination of DNA elongation, as it lacks the 3'-hydroxyl group required for the formation of the next phosphodiester bond.[3][4]



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Caption: The intracellular activation pathway of Ganciclovir.

**Quantitative Data** 

**Chemical and Physical Properties** 

Property	Value
Chemical Formula	C9H13N5O4
Molecular Weight	255.23 g/mol
IUPAC Name	2-amino-9-{[(1,3-dihydroxypropan-2-yl)oxy]methyl}-6,9-dihydro-3H-purin-6-one
Synonyms	DHPG, 9-[(1,3-dihydroxy-2-propoxy)methyl]guanine
Melting Point	250 °C (decomposes)[1]

**Pharmacokinetic Parameters** 

Parameter	Value	Patient Population
Bioavailability (Oral)	5-9%	General
Clearance (CL)	7.49 L/h (for a creatinine clearance of 57 mL/min)	Solid Organ Transplant[6]
Volume of Distribution (Central)	31.9 L	Solid Organ Transplant[6]
Volume of Distribution (Peripheral)	32.0 L	Solid Organ Transplant[6]
Elimination Half-life	24.2 ± 7.6 h	Critically ill patients undergoing CVVHDF[7]
Protein Binding	1-2%	General

## **Dosing Regimens**



Indication	Route of Administration	Induction Dosage	Maintenance Dosage
CMV Retinitis	Intravenous	5 mg/kg every 12 hours for 14-21 days	5 mg/kg once daily or 6 mg/kg once daily for 5 days/week
CMV Prevention (Transplant)	Intravenous	5 mg/kg every 12 hours for 7-14 days	5 mg/kg once daily

## **Experimental Protocols Synthesis of Ganciclovir**

A common synthetic strategy for Ganciclovir involves the N-alkylation of a protected guanine derivative followed by deprotection.

#### Step 1: Acetylation of Guanine

- · Suspend guanine in acetic anhydride.
- Add a catalytic amount of iodine.
- Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon cooling, the diacetyl guanine product precipitates and is collected by filtration.

#### Step 2: N-Alkylation

- Dissolve the diacetyl guanine and an alkylating agent such as 2-acetoxymethoxy-1,3diacetoxy propane in N,N-dimethylformamide (DMF).
- Add a catalytic amount of p-toluenesulfonic acid monohydrate.
- Heat the reaction mixture to approximately 95-100 °C for about 42 hours.
- Remove the solvent under reduced pressure to yield a crude mixture of the N-9 and N-7 isomers of triacetyl ganciclovir.



#### Step 3: Isomer Separation and Deprotection

- Dissolve the crude mixture in hot methanol and cool to 0-5 °C to selectively crystallize the undesired N-7 isomer.
- Remove the N-7 isomer by filtration.
- The filtrate, enriched with the desired N-9 isomer, is concentrated.
- The acetyl protecting groups are removed by hydrolysis with aqueous methylamine.
- The solution is neutralized with acetic acid, and crude Ganciclovir is crystallized from water.
- The final product is filtered and washed with a cold acetone:water mixture to yield pure Ganciclovir.

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the quantification of Ganciclovir in biological matrices.

- Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm).
- Mobile Phase: An isocratic mixture of 4% methanol and 96% water.
- Flow Rate: 0.8 mL/min.
- Detection: UV absorbance at 254 nm.
- Sample Preparation:
  - Condition a C18 solid-phase extraction (SPE) column with methanol and water.
  - Load 0.5 mL of serum onto the SPE column.
  - Elute the analyte with 1 mL of 20% methanol.
  - Inject the eluate for HPLC analysis.

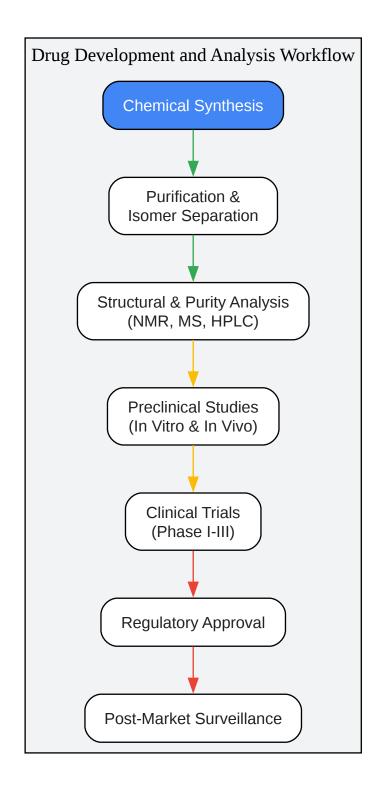


• Quantification: A calibration curve is typically linear over a concentration range of 0.1 to 20.0  $\mu$ g/mL, with a lower limit of quantification (LLOQ) around 0.1  $\mu$ g/mL.

## **Logical and Experimental Workflows**

The development of a therapeutic agent like Ganciclovir follows a structured progression from initial synthesis to post-market surveillance.





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